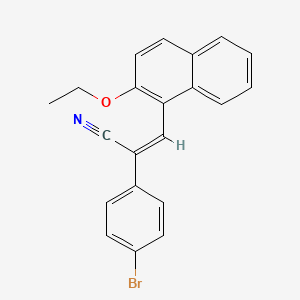
3-anilino-2-benzyl-4(3H)-quinazolinone
説明
3-anilino-2-benzyl-4(3H)-quinazolinone is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of quinazoline and has shown promising results in various studies.
科学的研究の応用
3-anilino-2-benzyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. Studies have also reported its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
作用機序
The mechanism of action of 3-anilino-2-benzyl-4(3H)-quinazolinone is not fully understood. However, studies suggest that it may exert its therapeutic effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been reported to inhibit the activity of certain kinases, which play a role in cell growth and proliferation.
Biochemical and Physiological Effects
3-anilino-2-benzyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. Studies have reported its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-anilino-2-benzyl-4(3H)-quinazolinone in lab experiments is its relatively low toxicity compared to other compounds. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain diseases.
将来の方向性
There are several future directions for the research on 3-anilino-2-benzyl-4(3H)-quinazolinone. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, more research is needed to understand its mechanism of action and to design experiments to test its efficacy in different diseases.
合成法
The synthesis of 3-anilino-2-benzyl-4(3H)-quinazolinone involves the condensation of 2-aminobenzylamine and benzyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The product is then purified by recrystallization from a suitable solvent.
特性
IUPAC Name |
3-anilino-2-benzylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21-18-13-7-8-14-19(18)22-20(15-16-9-3-1-4-10-16)24(21)23-17-11-5-2-6-12-17/h1-14,23H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGIJKAGBWTMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220261 | |
| Record name | 3-(Phenylamino)-2-(phenylmethyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-3-(phenylamino)quinazolin-4(3H)-one | |
CAS RN |
74772-60-4 | |
| Record name | 3-(Phenylamino)-2-(phenylmethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylamino)-2-(phenylmethyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5212529.png)




![6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212580.png)

![4-benzyl-1-(3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212601.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)


![N'-cyclopentyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5212633.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)